Cas no 2229202-01-9 (1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine)

1-(5-Bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine is a halogenated pyridine derivative featuring both bromo and chloro substituents, along with a difluoroethylamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, enabling further functionalization at multiple sites. The presence of bromine and chlorine enhances its utility as a building block in cross-coupling reactions, while the difluoroethylamine group may contribute to improved metabolic stability and bioavailability in drug design. Its well-defined structure and high purity make it suitable for precise synthetic applications, particularly in the development of biologically active molecules.
1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine structure
2229202-01-9 structure
Product Name:1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine
CAS No:2229202-01-9
MF:C7H6BrClF2N2
MW:271.489746570587
CID:6319672
PubChem ID:165797240
Update Time:2025-05-23

1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine
    • EN300-1966126
    • 2229202-01-9
    • Inchi: 1S/C7H6BrClF2N2/c8-3-1-4(5(12)7(10)11)6(9)13-2-3/h1-2,5,7H,12H2
    • InChI Key: WMJZRUBYUXUWIZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)C(C(F)F)N)Cl

Computed Properties

  • Exact Mass: 269.93709g/mol
  • Monoisotopic Mass: 269.93709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine

Comprehensive Overview of 1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine (CAS No. 2229202-01-9)

1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 5-bromo-2-chloropyridin-3-yl moiety and 2,2-difluoroethylamine group, make it a valuable intermediate for synthesizing novel bioactive molecules. The compound's CAS No. 2229202-01-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.

In recent years, the demand for halogenated pyridine derivatives has surged due to their applications in drug discovery and crop protection. The presence of both bromine and chlorine atoms in this compound enhances its reactivity, enabling selective cross-coupling reactions popularized by Nobel Prize-winning methodologies like Suzuki-Miyaura coupling. This aligns with current trends in green chemistry, where researchers prioritize atom-efficient transformations using such building blocks.

The difluoroethylamine segment introduces intriguing physicochemical properties, including improved metabolic stability and membrane permeability - key considerations in modern medicinal chemistry. Pharmaceutical scientists frequently search for compounds with fluorine-containing groups due to their ability to modulate bioavailability and target binding affinity. This explains the growing interest in CAS 2229202-01-9 across academic and industrial laboratories.

From a synthetic perspective, 1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine offers multiple sites for further functionalization. The pyridine ring can undergo nucleophilic aromatic substitution, while the amine group permits amide bond formation or reductive alkylation. Such versatility addresses frequent queries about multifunctional intermediates in organic synthesis forums and research publications.

Analytical characterization of this compound typically involves advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, topics consistently ranking high in chemical database searches. The 19F NMR signal pattern provides distinctive fingerprints for quality control, while HRMS (High-Resolution Mass Spectrometry) confirms molecular identity - crucial information for researchers validating synthetic protocols.

In material science applications, the compound's heterocyclic core contributes to π-stacking interactions valuable for designing organic semiconductors. This connects to trending investigations into organic electronic materials, where nitrogen-containing aromatics play pivotal roles in charge transport layers. The halogen atoms additionally facilitate crystal engineering through halogen bonding interactions.

Storage and handling recommendations for CAS 2229202-01-9 follow standard practices for air-sensitive amines, with particular attention to moisture exclusion due to potential hydrolytic sensitivity of the difluoroethyl group. These practical considerations frequently appear in chemical handling FAQs and laboratory safety guidelines.

The commercial availability of 1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine through specialty chemical suppliers meets growing demand from contract research organizations engaged in fragment-based drug discovery. Its molecular weight (267.51 g/mol) and calculated lipophilicity parameters (LogP ≈ 2.1) position it favorably for screening libraries targeting central nervous system disorders - a hot topic in recent medicinal chemistry conferences.

Patent landscape analysis reveals increasing references to similar halopyridine amines in applications ranging from kinase inhibitors to herbicide safeners. This underscores the compound's relevance to interdisciplinary research bridging human health and agricultural innovation - two areas generating substantial scientific and public interest.

Environmental fate studies of such compounds have gained prominence with rising focus on sustainable chemistry. The bromine and fluorine substituents warrant specialized biodegradation assessments, addressing common regulatory questions about halogenated organic compounds in environmental impact statements.

In summary, 1-(5-bromo-2-chloropyridin-3-yl)-2,2-difluoroethan-1-amine represents a compelling case study in modern heterocyclic chemistry, intersecting with multiple high-interest domains including drug development, agrochemical innovation, and advanced materials. Its CAS No. 2229202-01-9 serves as an essential reference point for researchers navigating these dynamic fields.

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